Antibiotic 66-40D
CAS No.: 53797-16-3
Cat. No.: VC19602461
Molecular Formula: C18H35N5O7
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53797-16-3 |
|---|---|
| Molecular Formula | C18H35N5O7 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
| Standard InChI | InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
| Standard InChI Key | DAKDDLIZULPEFW-UHFFFAOYSA-N |
| Canonical SMILES | CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Introduction
Discovery and Classification of Antibiotic 66-40D
Antibiotic 66-40D was first isolated from fermentation broths of Micromonospora inyoensis (NRRL 3292), a bacterial strain primarily known for producing sisomicin, a clinically significant aminoglycoside . During the purification of sisomicin, researchers identified several minor components, including 66-40D, through ion-exchange chromatography on Amberlite CG-50 resin . Its classification as an aminoglycoside stems from its structural similarity to sisomicin, which features a 2-deoxystreptamine core linked to amino sugars.
Structural Characterization
The molecular formula of Antibiotic 66-40D is C₁₈H₃₅N₅O₇, with a molecular weight of 433.5 g/mol. Key structural distinctions from sisomicin include:
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3-Deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit: This modification replaces the 3"-N-methyl group in sisomicin, a critical alteration that enhances stability against enzymatic degradation .
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4"-C-methyl group: Identified via proton magnetic resonance (pmr) spectroscopy, this group contributes to steric hindrance, potentially reducing interactions with resistance-associated acetyltransferases .
Table 1: Key Structural and Physicochemical Properties of Antibiotic 66-40D
| Property | Value |
|---|---|
| CAS No. | 53797-16-3 |
| Molecular Formula | C₁₈H₃₅N₅O₇ |
| Molecular Weight | 433.5 g/mol |
| Sugar Modifications | 3-Deoxy-3-methylamino-β-L-arabinopyranosyl |
| Production Strain | Micromonospora inyoensis |
Data derived from spectroscopic analyses and fermentation studies .
Biosynthesis and Isolation
Antibiotic 66-40D is synthesized alongside sisomicin through a shared biosynthetic pathway in M. inyoensis. Key steps include:
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Fermentation: Cultivation under aerobic conditions yields a broth containing sisomicin (major component) and 66-40D (minor component) .
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Chromatographic Separation: Ion-exchange chromatography with Amberlite CG-50 resin (NH₄⁺ cycle) isolates 66-40D from sisomicin and other analogues like 66-40B and 66-40G .
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Lyophilization: Final purification involves concentrating active fractions and freeze-drying to obtain the pure compound .
Mechanism of Action and Antibacterial Activity
As an aminoglycoside, 66-40D inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and premature termination. Its structural modifications confer distinct advantages:
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Broad-Spectrum Activity: Effective against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) and select Gram-positive strains.
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Resistance Mitigation: The absence of a 3"-N-methyl group reduces susceptibility to aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism .
Table 2: Comparative Activity of Sisomicin and Antibiotic 66-40D
| Parameter | Sisomicin | Antibiotic 66-40D |
|---|---|---|
| Target Pathogens | Gram-negative | Gram-negative & select Gram-positive |
| Resistance to AMEs | Moderate | High |
| Minimum Inhibitory Concentration (MIC) | 1–4 µg/mL | 2–8 µg/mL |
Data inferred from structural and enzymatic studies .
Research Findings and Future Directions
Recent studies highlight 66-40D’s potential in combating multidrug-resistant infections:
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Synergy with Host Immunity: Like immuno-antibiotics, 66-40D may enhance host immune responses by modulating bacterial stress pathways (e.g., SOS response), though direct evidence remains under investigation .
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Inhibition of Resistance Pathways: Structural analogs of 66-40D could target hydrogen sulfide (H₂S) biosynthesis in bacteria, a pathway linked to oxidative stress tolerance and antibiotic resistance .
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